P-(Methylthio)isobutyrophenone
Description
Historical Context of Phenyl Ketones and Thioether Analogues in Organic Synthesis
Phenyl ketones, a class of aromatic ketones, have long been fundamental components in the toolkit of organic synthesis. wikipedia.orgresearchgate.net Their preparation is often achieved through classic reactions such as the Friedel-Crafts acylation, a method that involves the reaction of an aromatic compound with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst. orgsyn.org These ketones are not typically end-products but rather serve as crucial intermediates, providing a reactive handle for further molecular elaboration, such as the introduction of functional groups or the extension of carbon chains. researchgate.netorgsyn.org Acetophenone is one of the simplest and most well-known examples of this class of compounds. wikipedia.org
Thioethers, the sulfur analogues of ethers, also have a significant history in organic chemistry. libretexts.orgwikipedia.org Their synthesis often mirrors that of ethers, for instance, through the reaction of a thiolate with an alkyl halide in a process analogous to the Williamson ether synthesis. masterorganicchemistry.com The presence of the sulfur atom, which is larger and more polarizable than oxygen, imparts distinct chemical properties to thioethers. libretexts.orgmasterorganicchemistry.com This includes the ability of the sulfur atom to be oxidized to form sulfoxides and sulfones, thereby expanding their synthetic potential. acs.org The unique reactivity and stability of the thioether linkage have made these compounds valuable in the synthesis of pharmaceuticals and advanced materials. rsc.orgbenthamdirect.comnih.gov
Significance of Sulfur-Containing Ketones in Contemporary Organic Chemistry
The strategic combination of a ketone and a thioether functional group within a single molecule, as exemplified by p-(Methylthio)isobutyrophenone, offers considerable advantages in modern organic synthesis. vulcanchem.com Such structures are recognized as important building blocks, particularly in the synthesis of biologically active molecules and complex heterocyclic systems. nih.govrsc.org
The dual functionality of sulfur-containing ketones provides orthogonal reactivity. The carbonyl group acts as an electrophilic site, susceptible to attack by nucleophiles, while the sulfur atom of the thioether group possesses nucleophilic character. vulcanchem.com This allows for selective chemical transformations to be performed at either functional group, enhancing the molecule's versatility as a synthetic precursor. vulcanchem.com For example, the carbonyl group can undergo condensation reactions, while the sulfur atom can be selectively oxidized. vulcanchem.com Recent synthetic methodologies have focused on creating such α-heterosubstituted ketones through innovative pathways, such as the sulfur-mediated difunctionalization of alkynes, highlighting their continued importance. rsc.org
Current Research Landscape and Emerging Directions for this compound
The current research interest in this compound is primarily centered on its application as a synthetic intermediate. vulcanchem.com Its bifunctional nature is exploited to construct diverse molecular architectures. A common synthetic application involves using the ketone's carbonyl group as a reactive site for condensation reactions with various nucleophiles to form sulfur-containing heterocycles like pyrazoles and isoxazoles. vulcanchem.com
Furthermore, the methylthio group offers another avenue for molecular diversification. It can be readily oxidized to the corresponding sulfoxide (B87167) (p-(Methylsulfinyl)isobutyrophenone) or sulfone (p-(Methylsulfonyl)isobutyrophenone), which alters the electronic properties and reactivity of the molecule, providing entry into different classes of compounds. vulcanchem.comchemicalbook.com In analytical chemistry, the compound's well-defined spectroscopic signature makes it useful as a reference standard for the development and validation of chromatographic techniques such as HPLC and GC-MS. vulcanchem.com
Emerging research directions may explore the use of this compound and its derivatives in areas such as materials science or catalysis. For instance, rhodium-catalyzed reactions have been shown to facilitate the transfer of methylthio groups between ketones, a process in which compounds like this compound could potentially participate. mdpi.com This "hopping" of functional groups opens up new possibilities for dynamic chemical systems and the synthesis of novel organosulfur compounds. mdpi.com
Table 2: Spectroscopic Data for this compound
| Spectroscopy Type | Characteristic Feature | Typical Range/Value | Reference |
|---|---|---|---|
| Infrared (IR) | Carbonyl (C=O) stretch | 1680-1700 cm⁻¹ | vulcanchem.com |
| Infrared (IR) | Aromatic C=C stretch | ~1600 cm⁻¹ | vulcanchem.com |
| Infrared (IR) | C-S stretch | 600-700 cm⁻¹ | vulcanchem.com |
| ¹³C NMR | Carbonyl carbon | Not specified | |
| ¹³C NMR | Aromatic carbons | Not specified | |
| ¹³C NMR | Isopropyl & Methylthio carbons | 10-40 ppm | vulcanchem.com |
Table 3: Mentioned Chemical Compounds
| Compound Name | Molecular Formula |
|---|---|
| This compound | C₁₁H₁₄OS |
| 2-methyl-1-(4-(methylthio)phenyl)propan-1-one | C₁₁H₁₄OS |
| Thioanisole (4-(methylthio)benzene) | C₇H₈S |
| Isobutyryl chloride | C₄H₇ClO |
| Aluminum chloride | AlCl₃ |
| Pyrazole | C₃H₄N₂ |
| Isoxazole | C₃H₃NO |
| P-(Methylsulfinyl)isobutyrophenone | C₁₁H₁₄O₂S |
| P-(Methylsulfonyl)isobutyrophenone | C₁₁H₁₄O₃S |
| Firocoxib | C₁₇H₂₀O₅S |
| Acetophenone | C₈H₈O |
| Sulfoxide | R₂SO |
| Sulfone | R₂SO₂ |
| Benzonitrile | C₇H₅N |
| Fe(NO₃)₃·9H₂O | FeH₁₈N₃O₁₈ |
| NHSI | Not specified |
| Bupropion | C₁₃H₁₈ClNO |
| Brephedron | Not specified |
| Diphenyl sulfoxide | C₁₂H₁₀OS |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methyl-1-(4-methylsulfanylphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14OS/c1-8(2)11(12)9-4-6-10(13-3)7-5-9/h4-8H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYUGBDJOQZSDQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)C1=CC=C(C=C1)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801250747 | |
| Record name | 2-Methyl-1-[4-(methylthio)phenyl]-1-propanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801250747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53207-58-2 | |
| Record name | 2-Methyl-1-[4-(methylthio)phenyl]-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53207-58-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Propanone, 2-methyl-1-(4-(methylthio)phenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053207582 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methyl-1-[4-(methylthio)phenyl]-1-propanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801250747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Pathways for P Methylthio Isobutyrophenone and Its Derivatives
Established Synthetic Routes to Isobutyrophenone (B147066) Core Structures
The construction of the isobutyrophenone skeleton is a fundamental step, and various acylation methods have been developed to achieve this.
The most traditional and widely employed method for synthesizing aromatic ketones is the Friedel-Crafts acylation. chemcess.comdnyanasadhanacollege.orgnih.gov This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride (B1165640) in the presence of a strong Lewis acid catalyst. youtube.comlibretexts.orgmasterorganicchemistry.com
For the synthesis of isobutyrophenone, this typically involves the reaction of benzene (B151609) with isobutyryl chloride or isobutyric anhydride. chemicalbook.comchemicalbook.comgoogle.com Aluminum chloride (AlCl₃) is a commonly used catalyst for this transformation. google.comgoogle.com The reaction proceeds through the formation of an electrophilic acylium ion, which is generated by the interaction of the acylating agent with the Lewis acid. researchgate.net This acylium ion then attacks the electron-rich benzene ring to form a resonance-stabilized intermediate (a sigma complex), followed by the loss of a proton to restore aromaticity and yield the final ketone product. libretexts.org
Despite its utility, the classical Friedel-Crafts acylation has several drawbacks. The reaction often requires stoichiometric or even excess amounts of the catalyst because the product ketone can form a stable complex with the Lewis acid. chemcess.com This necessitates a hydrolytic workup to liberate the product and leads to significant amounts of waste. Furthermore, the catalysts used, such as AlCl₃, are hazardous and corrosive. chemcess.comresearchgate.net To address these issues, research has focused on developing more sustainable and reusable catalysts, such as zeolites or metal oxides like zinc oxide (ZnO). researchgate.netgoogle.com
| Catalyst System | Acylating Agent | Substrate | Key Features | Yield |
| AlCl₃ (anhydrous) | Isobutyryl chloride | Benzene | Standard, widely used method; requires stoichiometric catalyst. | ~87% google.comgoogle.com |
| Zeolite Beta | Acetic anhydride | Isobutylbenzene | Heterogeneous, reusable catalyst; environmentally friendlier. | Varies google.com |
| Zinc Oxide (ZnO) | Dichloroacetylchloride | Toluene, Anisole | Eco-friendly, solvent-free conditions at room temperature. | Good dnyanasadhanacollege.org |
To overcome the limitations of traditional Friedel-Crafts reactions, a variety of alternative acylation strategies have been developed, many of which rely on transition metal catalysis. These methods offer milder reaction conditions, broader functional group tolerance, and catalytic use of the metal promoter.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, provide a powerful alternative for the synthesis of aryl ketones. organic-chemistry.org These reactions can couple aryl boronic acids with acyl chlorides or carboxylic anhydrides. organic-chemistry.org Similarly, the coupling of organostannanes with acyl chlorides, catalyzed by palladium complexes, is another effective method that avoids the harsh conditions of Friedel-Crafts chemistry. organic-chemistry.org Other notable strategies include the nickel-catalyzed addition of arylboronic acids to alkyl nitriles and the direct acylation of aryl bromides with aldehydes using palladium-amine cooperative catalysis. organic-chemistry.org These modern methods represent a significant advance in the synthesis of highly functionalized and sensitive aromatic ketones. bioengineer.org
Ketone synthesis can also be approached through intermediates like hemiacetals. Hemiacetals, which contain a carbon atom bonded to both a hydroxyl (-OH) group and an alkoxy (-OR) group, are typically unstable intermediates in the reaction between an alcohol and a carbonyl compound. ncert.nic.inthieme-connect.de However, in certain cases, particularly when stabilized by electron-withdrawing groups, they can be isolated. thieme-connect.de
A less common but viable route to ketones involves the use of acyl hemiacetals. acs.org While the direct synthesis of isobutyrophenone via this method is not widely documented, the general principle involves the reaction of an organometallic reagent with an acyl hemiacetal or a related precursor. Aldehydes can also serve as effective acylating agents under certain catalytic conditions, generating acyl radicals that can lead to ketone products. researchgate.net These methods, while not as mainstream as Friedel-Crafts acylation, offer unique pathways for C-C bond formation.
Introduction of the Methylthio Moiety
The introduction of a sulfur-containing functional group, such as the methylthio (-SMe) group, onto an aromatic ring is a key step in synthesizing the target compound and its derivatives. This can be achieved through various thiolation reactions.
Thiolation involves the formation of a carbon-sulfur bond. Thiols (-SH) are the sulfur analogs of alcohols and are generally more acidic. chemistrysteps.com The conjugate bases, thiolate ions (RS⁻), are strong nucleophiles. The interaction between a thiol's S-H bond and an aromatic π-system is a recognized non-covalent interaction that can influence molecular conformation. nih.gov
One common mechanism for introducing a thiol or thioether is the thiol-ene reaction, which is a radical-based addition of a thiol to an alkene. wikipedia.org While not directly applicable to aromatic C-H thiolation, it illustrates the reactivity of thiols. For aromatic systems, thiolation can occur through nucleophilic aromatic substitution if the ring is activated with strong electron-withdrawing groups. Alternatively, electrophilic thiolation can be used, although it is less common. The high nucleophilicity of sulfur makes thiols and their derivatives effective reactants in substitution reactions. chemistrysteps.comstudysmarter.co.uk
In recent years, transition-metal-catalyzed C-S bond formation has emerged as a powerful and efficient strategy, largely overcoming the challenges associated with traditional methods, such as catalyst poisoning by sulfur compounds. rsc.orgias.ac.in Metals like palladium, copper, and rhodium are frequently used to catalyze these cross-coupling reactions. rsc.orgresearchgate.net
These methods often involve the coupling of an aryl halide or a related pre-functionalized arene with a sulfur source. researchgate.net More advanced strategies focus on the direct C-H functionalization of arenes, which avoids the need for pre-functionalized substrates and improves atom economy. researchgate.netacs.org
Rhodium-catalyzed reactions are particularly noteworthy for their ability to direct C-H activation. nih.gov For instance, a thioether group already present on a molecule can direct the rhodium catalyst to functionalize a specific C-H bond, such as in the peri-selective C-H arylation of naphthalenes. nih.gov While specific examples for the direct methylthiolation of isobutyrophenone are specialized, the principles of rhodium-catalyzed C-H functionalization provide a clear pathway for such transformations, offering high selectivity under relatively mild conditions. dntb.gov.uadntb.gov.ua
| Metal Catalyst | Reaction Type | Substrates | Key Features |
| Palladium (Pd) | Cross-coupling / C-H Functionalization | Aryl halides/arenes + sulfur surrogates | General and versatile for unsymmetrical sulfides. rsc.orgacs.org |
| Copper (Cu) | Chan-Lam Cross-Coupling | Aryl boronic acids + thiols | Overcomes catalyst deactivation issues. ias.ac.in |
| Rhodium (Rh) | Directed C-H Functionalization | Arenes with directing groups + various partners | High regioselectivity, proceeds at room temperature. nih.govnih.gov |
Derivatization Strategies from P-(Methylthio)isobutyrophenone
This compound possesses three primary reactive sites for derivatization: the ketone carbonyl group, the aromatic phenyl ring, and the methylthio group. Strategic manipulation of these functional groups allows for the synthesis of a diverse array of derivatives.
Reactions at the Ketone Carbonyl Functionality
The carbonyl group of this compound is a versatile functional handle for a variety of chemical transformations, including reduction, nucleophilic addition, and olefination reactions.
Reduction Reactions: The ketone can be reduced to the corresponding secondary alcohol, 1-(4-(methylthio)phenyl)-2-methylpropan-1-ol. This transformation can be achieved using various reducing agents.
| Reducing Agent | Reaction Conditions | Product Yield |
| Sodium borohydride (NaBH4) | Methanol, Room Temperature | High |
| Lithium aluminum hydride (LiAlH4) | Diethyl ether or THF, 0 °C to Room Temperature | Excellent |
Nucleophilic Addition Reactions: Organometallic reagents, such as Grignard reagents and organolithium compounds, can add to the carbonyl carbon to generate tertiary alcohols. For instance, the reaction with methylmagnesium bromide would yield 2-(4-(methylthio)phenyl)-3-methylbutan-2-ol.
Wittig Reaction: The Wittig reaction provides a powerful method for converting the carbonyl group into a carbon-carbon double bond. simsonpharma.comjsynthchem.com Reaction of this compound with a phosphonium ylide, such as methylenetriphenylphosphorane (Ph3P=CH2), would produce 1-(methylthio)-4-(2-methylprop-1-en-1-yl)benzene. The choice of ylide determines the structure of the resulting alkene. simsonpharma.com
Modifications of the Aromatic Phenyl Ring
The electron-donating nature of the methylthio group and the deactivating effect of the isobutyryl group influence the regioselectivity of electrophilic aromatic substitution reactions on the phenyl ring. The para-position is already substituted, directing incoming electrophiles primarily to the ortho position relative to the methylthio group.
Halogenation: Halogenation of the aromatic ring can be achieved using standard electrophilic halogenating agents. For example, bromination can be carried out using bromine in the presence of a Lewis acid catalyst.
Nitration and Sulfonation: While the presence of the deactivating ketone group makes nitration and sulfonation more challenging compared to thioanisole, these reactions can be performed under more forcing conditions.
Transformations Involving the Methylthio Group (e.g., oxidation to sulfoxide (B87167)/sulfone)
The sulfur atom of the methylthio group is susceptible to oxidation, providing a route to the corresponding sulfoxide and sulfone derivatives. These oxidized products are valuable intermediates in their own right.
Oxidation to Sulfoxide: Selective oxidation to the sulfoxide, p-(methylsulfinyl)isobutyrophenone, can be accomplished using mild oxidizing agents. A common reagent for this transformation is hydrogen peroxide in the presence of a catalyst. google.com
Oxidation to Sulfone: Further oxidation of the sulfoxide or direct oxidation of the methylthio group with stronger oxidizing agents yields the sulfone, p-(methylsulfonyl)isobutyrophenone. Reagents such as potassium permanganate or meta-chloroperoxybenzoic acid (m-CPBA) can be employed for this purpose. A patent describes the oxidation of a related α-halo(methylthio)acetophenone to the corresponding sulfone using hydrogen peroxide with a sodium tungstate catalyst. scribd.com
| Oxidizing Agent | Product |
| Hydrogen Peroxide (mild conditions) | Sulfoxide |
| Potassium Permanganate (KMnO4) | Sulfone |
| m-Chloroperoxybenzoic acid (m-CPBA) | Sulfone |
Green Chemistry Approaches and Sustainable Synthetic Protocols for this compound
In recent years, there has been a significant push towards the development of more environmentally friendly and sustainable synthetic methods in the chemical industry. This is particularly relevant for widely used reactions like the Friedel-Crafts acylation.
Traditional Friedel-Crafts acylations often employ stoichiometric amounts of Lewis acids like aluminum chloride, which generate large quantities of corrosive and hazardous waste. researchgate.net Green chemistry approaches aim to replace these reagents with more benign and recyclable alternatives.
Heterogeneous Catalysts: The use of solid acid catalysts is a promising green alternative. Catalysts such as zeolites, clays, and sulfated zirconia can facilitate Friedel-Crafts acylation and can often be recovered and reused, minimizing waste. researchgate.net
Solvent-Free and Alternative Solvents: Conducting reactions in the absence of volatile organic solvents or in greener solvent alternatives like ionic liquids or deep eutectic solvents can significantly reduce the environmental impact.
Biocatalysis: While not yet widely applied to the synthesis of this compound, biocatalysis offers a potentially sustainable route. Enzymes such as ketoreductases could be employed for the stereoselective reduction of the ketone, and other enzymes could be engineered for the acylation step itself, operating under mild, aqueous conditions.
The development of these green and sustainable protocols is crucial for the future of chemical manufacturing, ensuring both economic viability and environmental responsibility.
Advanced Spectroscopic and Analytical Characterization Techniques in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules by providing detailed information about the hydrogen and carbon atomic environments within the molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
Proton NMR (¹H NMR) spectroscopy of p-(Methylthio)isobutyrophenone reveals distinct signals corresponding to the different types of protons present in the molecule. The analysis of chemical shifts, integration values, and splitting patterns allows for the assignment of each signal to specific protons.
A representative ¹H NMR spectrum exhibits the following characteristic signals:
A doublet observed around 1.1-1.2 ppm, which integrates to 6H, is attributed to the six equivalent protons of the two methyl groups in the isopropyl moiety. vulcanchem.com
A singlet appearing at approximately 2.5 ppm, integrating to 3H, corresponds to the protons of the methyl group attached to the sulfur atom (S-CH₃). vulcanchem.com
A septet, typically found between 3.5 and 3.6 ppm, is assigned to the single proton of the isopropyl group's methine (-CH). vulcanchem.com
Two doublets in the aromatic region, around 7.26 ppm and 7.8-8.0 ppm, each integrating to 2H, are characteristic of the para-substituted benzene (B151609) ring protons.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 1.1-1.2 | Doublet | 6H | Isopropyl -CH₃ |
| 2.5 | Singlet | 3H | S-CH₃ |
| 3.5-3.6 | Septet | 1H | Isopropyl -CH |
| 7.26 | Doublet | 2H | Aromatic protons ortho to -S-CH₃ |
| 7.8-8.0 | Doublet | 2H | Aromatic protons ortho to -C=O |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum.
The predicted and observed chemical shifts in the ¹³C NMR spectrum are crucial for confirming the carbon skeleton. Key signals include those for the carbonyl carbon, the aromatic carbons, and the aliphatic carbons of the isopropyl and methylthio groups.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| ~18-20 | Isopropyl -CH₃ |
| ~35 | Isopropyl -CH |
| ~15 | S-CH₃ |
| ~125-131 | Aromatic CH |
| ~130-145 | Aromatic C (quaternary) |
| ~203 | Carbonyl C=O |
Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC)
Two-dimensional (2D) NMR experiments provide further structural insights by showing correlations between different nuclei. youtube.com
COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other. sdsu.edu In this compound, a COSY spectrum would show a cross-peak between the septet of the isopropyl methine proton and the doublet of the isopropyl methyl protons, confirming their connectivity. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment correlates directly attached proton and carbon atoms. columbia.edu It is highly sensitive and allows for the unambiguous assignment of protonated carbons. sdsu.educolumbia.edu For instance, the signal for the S-CH₃ protons would show a correlation to the signal for the S-CH₃ carbon.
HMBC (Heteronuclear Multiple Bond Correlation) : This technique reveals long-range couplings between protons and carbons, typically over two to three bonds. columbia.edu HMBC is particularly useful for identifying quaternary carbons and piecing together the molecular structure. youtube.com For example, correlations would be expected between the isopropyl methine proton and the carbonyl carbon, as well as the aromatic carbon to which the isopropyl group is attached.
Mass Spectrometry (MS) for Molecular and Fragment Identification
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, which can be used to determine its elemental formula. For this compound (C₁₁H₁₄OS), HRMS can confirm this formula by matching the experimentally determined exact mass to the calculated theoretical mass. vulcanchem.comrsc.org This technique is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.
Tandem Mass Spectrometry (MS/MS)
Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, typically by selecting a precursor ion of a specific mass-to-charge ratio and then fragmenting it to observe the resulting product ions. researchgate.net This fragmentation pattern provides valuable structural information. jfda-online.com
For this compound, the molecular ion peak (M⁺) would be observed at an m/z corresponding to its molecular weight. Key fragmentation pathways would likely include:
Loss of a methyl radical (•CH₃) from the isopropyl group.
Loss of an isopropyl radical (•C₃H₇).
Cleavage of the bond between the carbonyl group and the aromatic ring.
The analysis of these fragment ions allows for a detailed confirmation of the compound's structure. vulcanchem.com
Vibrational Spectroscopy for Functional Group Analysis
Vibrational spectroscopy, which includes Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of molecules. These techniques are powerful tools for identifying the functional groups present in a compound based on their characteristic vibrational frequencies. researchgate.netnih.gov
Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. upi.eduresearchgate.net The resulting spectrum serves as a molecular "fingerprint," allowing for the identification of specific functional groups. upi.eduresearchgate.net For this compound, the FT-IR spectrum is characterized by several key absorption bands that confirm its structure.
A prominent feature is the strong absorption band arising from the carbonyl (C=O) group of the aryl ketone, which typically appears in the 1700-1680 cm⁻¹ region. vulcanchem.com The aromatic nature of the compound is confirmed by the presence of C=C stretching vibrations within the benzene ring, generally observed around 1600 cm⁻¹. vulcanchem.com Furthermore, the C-S stretching vibration associated with the methylthio group is expected in the 700-600 cm⁻¹ range. vulcanchem.com
Table 1: Characteristic FT-IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Carbonyl (C=O) | Stretching | 1700 - 1680 |
| Aromatic Ring (C=C) | Stretching | ~1600 |
This table presents expected FT-IR absorption regions for the key functional groups in this compound based on established spectroscopic principles.
Raman spectroscopy is a complementary vibrational technique that measures the inelastic scattering of monochromatic light. researchgate.net While FT-IR is sensitive to polar bonds, Raman spectroscopy is particularly effective for analyzing non-polar bonds and symmetric vibrations, making it well-suited for studying aromatic rings and C-S bonds. usda.gov The technique provides a unique fingerprint for identifying molecules. arxiv.org
In the Raman spectrum of this compound, the aromatic ring would produce strong signals, especially the characteristic ring-breathing mode. The region between 1500-1750 cm⁻¹ is particularly informative for chromophoric structures. usda.gov The presence of conjugated systems can enhance the Raman signal intensity. usda.gov The C=O and C-S bonds would also exhibit characteristic Raman shifts, providing confirmatory structural information.
Table 2: Expected Raman Shifts for this compound
| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) |
|---|---|---|
| Aromatic Ring (C=C) | Stretching / Ring Breathing | 1610 - 1570 |
| Carbonyl (C=O) | Stretching | 1700 - 1680 |
This table outlines the anticipated Raman shifts for the primary functional groups within this compound, based on general spectroscopic data.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Investigations
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic structure of a molecule by measuring the absorption of UV or visible light, which promotes electrons from a ground state to a higher energy excited state. elte.hudu.edu.eg The technique is particularly useful for analyzing compounds with chromophores, which are parts of a molecule that absorb light, such as conjugated π-systems and carbonyl groups. libretexts.orgtanta.edu.eg
The structure of this compound contains two main chromophores: the carbonyl group and the phenyl ring substituted with a methylthio group. These features give rise to specific electronic transitions. The spectrum is expected to show absorptions corresponding to a π → π* transition, associated with the aromatic system, and a lower-energy n → π* transition, related to the non-bonding electrons of the carbonyl oxygen. elte.hu The conjugation of the carbonyl group with the phenyl ring typically results in a bathochromic (red) shift of these absorptions to longer wavelengths. libretexts.org
Table 3: Expected Electronic Transitions for this compound in UV-Vis Spectroscopy
| Transition | Associated Orbitals | Expected Wavelength Region |
|---|---|---|
| π → π* | π (Aromatic Ring) to π* | High energy (Shorter wavelength, ~250-280 nm) |
This table describes the principal electronic transitions anticipated for this compound based on its molecular structure.
Chromatographic Methods for Purity Assessment and Isolation
Chromatographic methods are indispensable for separating components of a mixture and assessing the purity of a compound. nist.gov Techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are standard for the analysis of organic compounds like this compound. vulcanchem.com
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for purity assessment in pharmaceutical and chemical research. sepscience.commtoz-biolabs.com It separates compounds based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase. mtoz-biolabs.com For this compound, reversed-phase HPLC, using a non-polar stationary phase and a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water), would be a typical method. gcms.cz
The purity of a sample is determined by analyzing the resulting chromatogram. mtoz-biolabs.com A single, sharp peak indicates a high degree of purity, while the presence of additional peaks suggests impurities. mtoz-biolabs.com A photodiode array (PDA) detector can be used to acquire UV spectra across each peak, helping to confirm peak identity and assess its purity by checking for spectral variations that might indicate co-eluting impurities. sepscience.com
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. nih.gov GC separates volatile compounds in a sample, which are then ionized and detected by the mass spectrometer, providing information on the molecular weight and structural fragments of the compound. phcogres.combiomedpharmajournal.org
For this compound, GC-MS analysis provides definitive structural confirmation. The mass spectrum shows a molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 194, which corresponds to the compound's molecular weight. vulcanchem.com The fragmentation pattern is also characteristic, providing further structural evidence. Key fragments include ions at m/z 179, resulting from the loss of a methyl group ([M-CH₃]⁺), and at m/z 151, from the loss of the isopropyl radical ([M-C₃H₇]⁺). vulcanchem.com
Table 4: GC-MS Fragmentation Data for this compound
| m/z (Mass-to-Charge Ratio) | Assignment | Description |
|---|---|---|
| 194 | [M]⁺ | Molecular Ion |
| 179 | [M-CH₃]⁺ | Loss of a methyl radical |
This table details the characteristic mass spectral fragmentation pattern of this compound, which is crucial for its structural identification.
Table 5: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Acetonitrile |
Chemometric Approaches in Spectroscopic Data Analysis
In the analysis of chemical compounds such as this compound, spectroscopic techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS) generate vast and complex datasets. nih.govwiley.com A single spectrum can consist of hundreds or thousands of data points (e.g., absorbance at each wavelength or chemical shift values). nih.gov When analyzing multiple samples or variations of a compound, this complexity multiplies, making manual interpretation challenging. Chemometrics, the science of extracting chemically relevant information from data using mathematical and statistical methods, provides essential tools to navigate this complexity. phmethods.netmdpi.com These multivariate analysis techniques are crucial for identifying patterns, building predictive models, and understanding structure-property relationships that are not apparent from a direct inspection of the data. tubitak.gov.trnumberanalytics.com
Two of the most powerful and commonly used chemometric methods in spectroscopic analysis are Principal Component Analysis (PCA) and Partial Least Squares (PLS) regression.
Principal Component Analysis (PCA) is an unsupervised exploratory technique used to simplify high-dimensional datasets. numberanalytics.com It transforms a set of possibly correlated variables into a smaller set of uncorrelated variables called principal components (PCs). nih.gov The first principal component (PC1) accounts for the largest possible variance in the data, and each succeeding component accounts for the highest possible remaining variance, under the constraint that it is orthogonal to (uncorrelated with) the preceding components. nih.gov
The results of PCA are typically visualized in two ways:
Scores Plot: This plot shows the relationship between the samples. Samples that are similar to each other will cluster together in the scores plot. This is useful for identifying groups, trends, or outliers. nih.gov
Loadings Plot: This plot shows how the original variables (e.g., specific wavenumbers in an IR spectrum) contribute to each principal component. Variables with high loading values are important for explaining the variance captured by that PC. nih.gov
Partial Least Squares (PLS) Regression is a supervised technique that extends the principles of PCA. phmethods.net It is used to build a regression model that predicts a set of dependent variables (Y), such as concentration or a specific chemical property, from a set of independent variables (X), such as a full spectrum. nih.gov PLS is particularly effective when the number of variables is much larger than the number of samples and when the variables are highly collinear, which is a common scenario in spectroscopy. phmethods.net A variation, PLS-Discriminant Analysis (PLS-DA), is used for classification, for example, to distinguish between samples from different geographical origins or to identify counterfeit products. researchgate.netmdpi.com
Illustrative Research Findings
While specific chemometric studies focusing solely on this compound are not prominent in publicly available literature, the application of these methods can be effectively illustrated through research on structurally similar compounds, such as other substituted acetophenones.
A notable study applied Principal Component Analysis to investigate the effects of various α-substituents on the ¹³C NMR chemical shifts of several classes of aliphatic compounds, including acetophenones. researchgate.netresearchgate.net The substituents studied included those with different heteroatoms, such as halogens (F, Cl, Br, I), oxygen (OMe, OEt), sulfur (SMe, SEt), and nitrogen (NMe₂, NEt₂). researchgate.net The goal was to use PCA to classify the compounds and understand the underlying molecular properties driving the observed differences in their NMR spectra. researchgate.net
In the study, a data matrix was constructed using experimental ¹³C NMR chemical shifts for the functional carbon (e.g., the carbonyl carbon) and the α-carbon, along with theoretically calculated molecular properties. researchgate.net The PCA results demonstrated a clear grouping of the compounds based on the type of heteroatom in the substituent. researchgate.net The loadings for the first two principal components (PC1 and PC2) revealed the factors responsible for this separation.
The table below summarizes the interpretation of the principal component loadings from a PCA analysis of α-substituted compounds, illustrating how different variables contribute to the model.
| Principal Component | Primary Contributing Variables (Loadings) | Interpretation |
|---|---|---|
| Principal Component 1 (PC1) | - Partial Charge on α-Carbon
| This component primarily separates compounds based on the electronic properties of the α-substituent, reflecting its electron-withdrawing or donating character. It shows a strong correlation with the partial charge on the carbon atom directly attached to the substituent. |
| Principal Component 2 (PC2) | - Molecular Orbital Coefficients of α-Carbon
| This component is related to the nature of the heteroatom itself (e.g., O, N, S) and its ability to participate in orbital interactions. It effectively distinguishes between groups of substituents, for example, separating sulfur-containing substituents from oxygen- or nitrogen-containing ones. |
The analysis showed that the first principal component (PC1) was mainly influenced by the partial charge on the α-carbon, while the second (PC2) was related to the molecular orbital coefficients of that same carbon. researchgate.net This allowed the researchers to conclude that the separation of compounds in the PCA scores plot was a direct consequence of the distinct electronic and orbital effects of the different substituent groups. researchgate.net Such an approach would be invaluable for characterizing this compound and comparing its spectroscopic features and properties to other related ketones in a quantitative and objective manner.
Mechanistic Investigations of Reactions Involving P Methylthio Isobutyrophenone
Catalytic Cycles in Transition Metal-Mediated Transformations (e.g., Rhodium-catalyzed reactions)
The mechanistic pathways of reactions involving p-(methylthio)isobutyrophenone and its analogs are often centered on transition metal catalysis, particularly with rhodium complexes. mdpi.commdpi.com These catalysts are valued for their high activity and the ability to tune reactivity and selectivity by modifying the ligands around the metal center. mdpi.com While palladium, platinum, ruthenium, and nickel are also common transition metal catalysts, rhodium has shown particular efficacy in transformations involving organosulfur compounds. mdpi.comcatalysis.blog
Rhodium-catalyzed reactions involving α-thioketones, such as the transfer of a methylthio group between ketone α-positions, proceed through a reversible single-bond metathesis of C-S and C-H bonds. mdpi.comnih.gov The catalytic cycle for these transformations is a subject of detailed study. For instance, the methylthiolation of α-phenylthio ketones using a methylthio donor like p-cyano-α-methylthioacetophenone is catalyzed by systems such as RhH(PPh₃)₄ and 1,2-bis(diphenylphosphino)ethane (B154495) (dppe). nih.gov
The generally accepted mechanism for these exchange reactions involves the rhodium catalyst facilitating the cleavage of a C-H bond at the α-position of the acceptor ketone and the C-S bond of the donor α-thioketone. mdpi.com The process is believed to initiate with the formation of a rhodium-enolate from the acceptor ketone. This intermediate then interacts with the α-thioketone donor. The transfer reaction is reversible and subject to chemical equilibrium. mdpi.comnih.gov The efficiency and direction of the transfer can be influenced by the presence of co-catalysts or additives, such as dimethyl disulfide, which can promote the reaction. mdpi.com
Table 1: Examples of Rhodium Catalysts and Ligands in Related Transformations
| Catalyst/Ligand System | Reaction Type | Reference |
|---|---|---|
| RhH(PPh₃)₄ / dppe | Methylthio transfer between ketones | nih.gov |
| RhH(dppBz)₂ | Oxidative coupling of thioester and N-thioamides | mdpi.com |
| RhH(CO)(PPh₃)₃ / dppe | Cleavage of aryl methyl ethers with thioesters | mdpi-res.com |
This table provides examples of rhodium-based catalytic systems used in various transformations, some of which are analogous to reactions involving α-thioketones.
Role as a Thiolating or Phenylthiolating Reagent
Analogs of this compound serve as effective thiolating or phenylthiolating reagents in organic synthesis, primarily through rhodium-catalyzed reactions. mdpi.com Specifically, α-(phenylthio)isobutyrophenone has been utilized as a phenylthiolating agent for heteroaromatic compounds. mdpi.comresearchgate.net Similarly, other α-methylthio ketones, such as 1,2-diphenyl-2-methylthio-1-ethanone, are employed as methylthio transfer reagents for the α-methylthiolation of unactivated ketones. mdpi.comresearchgate.net
The utility of these compounds lies in their ability to transfer a thioether group to a variety of substrates, including ketones, active methylene (B1212753) compounds like nitroalkanes, and malonates. mdpi.comresearchgate.net The reaction proceeds via the rhodium-catalyzed transfer of the organothio group from the α-thioketone to an organorhodium intermediate. mdpi.com For example, in the presence of a rhodium catalyst, the methylthio group can be transferred from a donor ketone to an acceptor ketone, forming a new α-methylthio ketone. mdpi.com
The reaction of unsymmetrical ketones often shows regioselectivity, with the methylthio group being introduced at the more substituted carbon. researchgate.net In some cases, the reaction may proceed through initial kinetic control, forming one product, which then rearranges to a more thermodynamically stable product. researchgate.net The choice of the specific thiolating reagent and reaction conditions is critical for achieving high yields, especially when dealing with thermodynamically disfavored equilibria. researchgate.net
Photochemical Reactivity and Rearrangement Pathways of Related Ketones and Thioethers
The photochemical behavior of molecules containing both ketone and thioether functionalities, like this compound, is complex and can follow several distinct pathways. researchgate.netcdnsciencepub.com Aromatic ketones are well-established photoactive compounds that can absorb light and initiate chemical transformations. rsc.org Thioethers are known to undergo photochemical oxidation, often sensitized by an aromatic ketone, to yield sulfoxides and, upon further oxidation, sulfones. researchgate.net These oxidation reactions can involve reactive oxygen species such as singlet oxygen or superoxide (B77818) radical anions, generated through energy or electron transfer from the excited ketone. researchgate.netrsc.org
In addition to oxidation, photochemical rearrangements are common for related structures. cdnsciencepub.comscribd.com For instance, the photolysis of thiochromanone sulfoxides, which contain a cyclic ketone and a sulfoxide (B87167) group, leads to a variety of rearranged products. cdnsciencepub.com Recognized pathways include β-hydrogen abstraction and rearrangement into cyclic sulfenates, which subsequently undergo homolysis of the S-O bond. cdnsciencepub.com In some instances, photochemical deoxygenation of the sulfoxide to the corresponding sulfide (B99878) is observed. cdnsciencepub.com
Another potential photochemical pathway for compounds with the general structure of this compound is the di-π-methane rearrangement. wikipedia.org This reaction is characteristic of molecules possessing two π-systems (in this case, the phenyl ring and the carbonyl group) separated by a saturated sp³-hybridized carbon atom. wikipedia.org Upon photochemical excitation, this arrangement can lead to the formation of a vinylcyclopropane (B126155) derivative. wikipedia.org The specific pathway followed often depends on the excited state multiplicity (singlet vs. triplet), with different outcomes observed for each. wikipedia.org For example, photolysis of 2-methyl-2-benzoylpropanal, a related β-keto aldehyde, results in decomposition to isobutyrophenone (B147066) and benzoic acid. cdnsciencepub.com
Reaction Kinetics and Thermodynamic Considerations in its Formation and Reactions
The kinetics and thermodynamics of reactions involving this compound and its analogs are crucial for understanding reaction outcomes and optimizing yields. Many of the transition metal-catalyzed transformations, particularly those mediated by rhodium, are reversible and operate under chemical equilibrium. mdpi.comnih.gov This reversibility indicates that the differences in thermodynamic stability between the reactants and products are often small, and the activation energy barriers for both the forward and reverse reactions are relatively low. mdpi.com
A prime example is the rhodium-catalyzed methylthio transfer reaction between the α-positions of two different ketones, which is known to be reversible and at equilibrium. nih.gov Consequently, the final product distribution is governed by the relative thermodynamic stabilities of all species involved. To achieve a high yield of a desired, but thermodynamically disfavored, product, the equilibrium must be actively shifted. mdpi.com
One effective strategy for controlling these equilibria is to remove a byproduct as it is formed. For instance, in the rhodium-catalyzed thiolation of active methylene compounds with diaryl disulfides, the reaction produces a thiol byproduct. This thiol can be oxidized in the presence of air by the rhodium catalyst to form a disulfide and water, effectively removing the thiol from the equilibrium and driving the reaction toward the thiolated product. researchgate.net The choice of reactants can also be guided by thermodynamic considerations; for example, different diaryl disulfides may be required for the efficient thiolation of substrates with varying α-proton acidities (pKa values), reflecting the underlying thermodynamic landscape of the reaction. researchgate.net
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| α-(Phenylthio)isobutyrophenone |
| p-Cyano-α-methylthioacetophenone |
| Rhodium tetrakis(triphenylphosphine)hydride (RhH(PPh₃)₄) |
| 1,2-Bis(diphenylphosphino)ethane (dppe) |
| Dimethyl disulfide |
| Isobutyrophenone |
| Benzoic acid |
| Thiochromanone sulfoxide |
| 1,2-Diphenyl-2-methylthio-1-ethanone |
| Nitroalkanes |
| Malonates |
| 2-Methyl-2-benzoylpropanal |
| Diaryl disulfides |
| Palladium |
| Platinum |
| Ruthenium |
Computational Chemistry and Theoretical Studies on P Methylthio Isobutyrophenone
Quantum Chemical Calculations for Electronic Structure, Stability, and Reactivity Prediction
Quantum chemical calculations are fundamental in understanding the electronic properties of a molecule. Methods like Density Functional Theory (DFT) are employed to investigate the electronic structure, stability, and reactivity of p-(Methylthio)isobutyrophenone.
Detailed research findings from such calculations would typically involve the determination of molecular orbital energies, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more likely to be reactive.
Furthermore, these calculations can provide insights into the distribution of electron density, which can be visualized through electrostatic potential maps. These maps highlight the electron-rich and electron-deficient regions of the molecule, which are indicative of sites susceptible to electrophilic and nucleophilic attack, respectively. For this compound, the carbonyl group and the sulfur atom would be of particular interest in such analyses.
Table 1: Illustrative Quantum Chemical Properties of this compound
| Property | Calculated Value (Illustrative) | Significance |
| HOMO Energy | -6.5 eV | Relates to the electron-donating ability of the molecule. |
| LUMO Energy | -1.2 eV | Relates to the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical reactivity and stability. |
| Dipole Moment | 2.8 D | Provides insight into the molecule's polarity. |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules over time. embopress.org For this compound, MD simulations can provide a detailed understanding of its conformational landscape and how it interacts with other molecules.
By simulating the motion of the atoms in the molecule, researchers can identify the most stable conformations and the energy barriers between them. This is particularly important for understanding how the molecule might bind to a receptor or an enzyme active site. The flexibility of the isobutyrophenone (B147066) and methylthio groups can be explored, revealing the range of shapes the molecule can adopt.
MD simulations also allow for the study of intermolecular interactions, such as those with solvent molecules or other solutes. This can provide insights into the solubility of this compound and its behavior in different environments. The simulations can reveal the formation of hydrogen bonds, van der Waals interactions, and other non-covalent interactions that govern the molecule's behavior in a condensed phase.
Table 2: Illustrative Conformational Analysis Data for this compound from MD Simulations
| Dihedral Angle | Most Populated Range (Illustrative) | Energy Barrier (Illustrative) |
| C-C-C=O | 120° - 150° | 3.5 kcal/mol |
| C-S-C-H | 60° - 90° | 2.1 kcal/mol |
Density Functional Theory (DFT) Studies of Reaction Mechanisms
Density Functional Theory (DFT) is a widely used computational method for studying the mechanisms of chemical reactions. unimib.itpku.edu.cn For this compound, DFT calculations can be used to explore potential reaction pathways, identify transition states, and calculate activation energies.
For example, the oxidation of the methylthio group or reactions involving the carbonyl group could be investigated. By mapping out the potential energy surface for a given reaction, researchers can determine the most likely mechanism and predict the reaction rates. The geometries of reactants, transition states, and products can be optimized, providing a detailed picture of the structural changes that occur during the reaction.
These studies are invaluable for understanding the chemical transformations that this compound may undergo and for designing new synthetic routes or predicting its metabolic fate.
Table 3: Illustrative DFT Data for a Hypothetical Reaction of this compound
| Reaction Step | Activation Energy (kcal/mol) (Illustrative) | Reaction Energy (kcal/mol) (Illustrative) |
| Initial Attack | 15.2 | -5.8 |
| Transition State Formation | 25.7 | N/A |
| Product Formation | 8.3 | -20.1 |
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Approaches for Derivatives
To develop a QSAR or QSPR model for derivatives of this compound, a dataset of compounds with known activities or properties would be required. A variety of molecular descriptors, which are numerical representations of the chemical structure, would then be calculated for each compound. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP).
Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a mathematical model that correlates the molecular descriptors with the observed activity or property. This model can then be used to predict the activity or property of new, untested derivatives, thereby guiding the design of new compounds with desired characteristics.
Table 4: Illustrative Molecular Descriptors for QSAR/QSPR of this compound Derivatives
| Derivative | LogP (Illustrative) | Molecular Weight ( g/mol ) | Predicted Activity (Illustrative) |
| Derivative A | 3.2 | 210.3 | 7.5 |
| Derivative B | 3.5 | 224.4 | 8.1 |
| Derivative C | 2.9 | 196.2 | 6.9 |
Applications of P Methylthio Isobutyrophenone in Advanced Organic Synthesis
Role as a Key Intermediate in Complex Molecular Synthesis
P-(Methylthio)isobutyrophenone's structural characteristics make it an important intermediate in the creation of intricate molecular structures. Its ability to undergo selective reactions at either the carbonyl or the methylthio group provides multiple pathways for constructing diverse molecular frameworks. vulcanchem.com
This compound serves as a crucial starting material in the synthesis of various active pharmaceutical ingredients (APIs) and their intermediates. β-hydroxy compounds, which can be derived from precursors like this compound, are essential building blocks in pharmaceutical chemistry and for synthesizing natural products. mdpi.com For instance, the synthesis of chiral alcohols, which are precursors for APIs, can be achieved using derivatives of this compound. mdpi.com The development of efficient synthetic routes, including those involving flow chemistry, has been instrumental in producing APIs from such precursors. nih.gov
The following table provides examples of APIs and the types of reactions their synthesis might involve, illustrating the potential pathways where a precursor like this compound could be utilized.
| API Example | Synthetic Approach | Potential Relevance of this compound |
| Ibuprofen (B1674241) | Friedel–Crafts acylation followed by a 1,2-aryl migration. nih.gov | The ketone functionality is central to this type of synthesis. |
| Rufinamide | Dipolar cycloaddition to form a triazole ring. nih.gov | Heterocyclic synthesis is a key application area. |
| Amitriptyline | Wurtz dimerization and one-pot Parham cyclization. jst.org.in | The core structure can be built from versatile intermediates. |
This table is for illustrative purposes and does not imply direct synthesis from this compound without specific literature evidence.
Heterocyclic compounds are a major class of molecules in medicinal chemistry and organic synthesis. sigmaaldrich.com this compound can act as a precursor for various sulfur-containing heterocycles. vulcanchem.com The carbonyl group can undergo condensation reactions with nucleophiles like hydrazines or amines to form pyrazoles, isoxazoles, or other nitrogen-containing heterocycles. vulcanchem.com The synthesis of heterocyclic scaffolds is a cornerstone of drug discovery, with many starting from commercially available building blocks. sigmaaldrich.com
Examples of heterocyclic systems that can be synthesized from appropriate precursors include:
Pyrrolidines thermofisher.com
Piperidines thermofisher.com
Furans thermofisher.com
Thiophenes apolloscientific.co.uk
Pyridines apolloscientific.co.uk
Quinolines apolloscientific.co.uk
The development of novel synthetic methods, such as multicomponent reactions, further expands the utility of such building blocks in creating diverse heterocyclic libraries. chebanov.org
This compound and its derivatives are important intermediates in the production of specialty chemicals, particularly photoinitiators. researchgate.net Photoinitiators are compounds that generate reactive species upon light absorption, initiating polymerization reactions. researchgate.net The photophysics of related compounds, such as 2-methyl-1-[4-(methylthio) phenyl]-2-(4-morpholinyl)-1-propanone, have been studied to understand the mechanisms of photoinitiation. researchgate.net The efficiency of α-cleavage, a key step in the function of many photoinitiators, is influenced by the molecular structure, including the presence of substituents like the methylthio group. researchgate.net
Utilization as a Reagent in C-S Bond Formation and Functionalization Reactions
The formation of carbon-sulfur (C-S) bonds is a fundamental transformation in organic synthesis due to the prevalence of sulfur-containing compounds in biologically active molecules and materials. researchgate.net this compound, by virtue of its methylthio group, can participate in reactions that form new C-S bonds. Modern methods for C-S bond formation often involve C-H bond functionalization or decarboxylative reactions, offering more efficient and atom-economical routes. researchgate.net
Recent advancements in this area include:
Transition metal-catalyzed reactions: These methods have proven to be highly effective for direct C-S bond formation through C-H functionalization. researchgate.net
Photoredox catalysis: Visible-light-mediated C-S bond formation offers milder and more environmentally friendly reaction conditions. sioc-journal.cnnih.gov
Multi-component reactions: These reactions allow for the efficient synthesis of complex sulfur-containing molecules from simple starting materials. organic-chemistry.org
The development of new catalytic systems, including those based on rhodium, has expanded the scope of C-S bond formation reactions, enabling transformations such as the organothiolation of ketones and heteroarenes. mdpi.com
Applications in Catalysis (e.g., Ligand Synthesis for Catalytic Processes)
While not a catalyst itself, this compound can serve as a precursor for the synthesis of ligands used in transition metal catalysis. The development of supporting ligands is crucial for controlling the reactivity and stability of metal complexes. nih.gov Chiral ligands, for example, are essential for enantioselective synthesis. wikipedia.org
The synthesis of ligands often involves the functionalization of a core scaffold. The reactive groups on this compound could be modified to introduce coordinating atoms like phosphorus or nitrogen, which are common in ligand design. nih.govwikipedia.org For instance, phosphoramidite (B1245037) ligands, which are widely used in asymmetric catalysis, are synthesized from a BINOL backbone and an amine. wikipedia.org The principles of ligand design and synthesis are constantly evolving, with a focus on creating more efficient and selective catalysts for a wide range of chemical transformations. nih.govnih.gov
Integration into Flow Chemistry Methodologies for Efficient Synthesis
Flow chemistry has emerged as a powerful tool for the safe, precise, and efficient synthesis of chemical compounds, including pharmaceuticals. chemanager-online.com This technology involves pumping reactants through a reactor where they mix and react, with the product being continuously collected. chemanager-online.com The use of flow chemistry can accelerate the generation of compound libraries for drug discovery and allows for easy scaling from laboratory to production. chemanager-online.commit.edu
The synthesis of complex molecules, including APIs, can be significantly improved by implementing flow chemistry methodologies. nih.govdurham.ac.uk For example, the synthesis of ibuprofen has been achieved using a telescoped flow process. nih.gov The integration of this compound and its derivatives into flow chemistry setups can enhance the efficiency of multi-step syntheses. jst.org.in Flow reactors are particularly advantageous for reactions that are difficult to control in batch processes, such as those involving highly reactive intermediates or requiring precise temperature control. jst.org.inresearchgate.net
Research on the Biological Relevance of P Methylthio Isobutyrophenone and Its Derivatives As Synthetic Precursors
Role as an Intermediate in the Synthesis of Biologically Active Compounds
P-(Methylthio)isobutyrophenone and its related structures serve as valuable intermediates in the field of organic synthesis, particularly for the creation of more complex molecules with potential biological activities. Their specific chemical structure provides a foundational scaffold that can be modified to produce a variety of derivatives.
Precursors for Drug Discovery and Development Programs
This compound is recognized as a key chemical intermediate in the synthesis of various pharmaceuticals. A derivative, 1-Propanone, 2-hydroxy-2-methyl-1-[4-(methylthio)phenyl]-, is utilized as a precursor in the production of certain medications. The development of new drugs is a complex process that begins with the identification of a therapeutic need and involves multiple stages, including the search for molecules that can interact with biological targets to produce a therapeutic effect. The process involves identifying initial "hits" which are then refined into "leads" with improved drug-like properties. Intermediates like this compound are crucial in this early-stage pipeline, providing the necessary molecular frameworks for building potential drug candidates.
The synthesis of novel therapeutic agents often relies on the availability of such precursor chemicals. These are substances that are used in the initial steps of a chemical synthesis and become incorporated into the structure of the final active pharmaceutical ingredient. International bodies and national regulatory agencies maintain lists of precursor chemicals to monitor their use in legitimate pharmaceutical production.
Building Blocks for Pharmaceutical Analogs and Screening Libraries
In modern drug discovery, the systematic screening of large collections of chemical compounds, known as screening libraries, is a fundamental strategy for identifying new lead molecules. These libraries are designed to be structurally diverse to maximize the chances of finding a compound that interacts with a specific biological target. This compound serves as a building block for creating such diversity.
By using this compound as a starting material, chemists can synthesize a wide range of pharmaceutical analogs. These are molecules that are structurally similar to a known compound but with modifications to certain parts of the structure. Creating libraries of these analogs is a key strategy in drug discovery for several reasons:
Exploring Structure-Activity Relationships (SAR): By testing a series of related compounds, researchers can determine which parts of the molecule are essential for its biological activity.
Drug Repurposing: Screening libraries of analogs of existing drugs can lead to the discovery of new therapeutic uses for these compounds.
Optimizing Properties: Analogs can be designed to have improved pharmacological properties, such as better bioavailability, higher potency, or greater target specificity.
These screening libraries can contain thousands of compounds and are often tested in high-throughput screening (HTS) assays against various biological targets, including proteins, enzymes, and whole cells.
Investigation of P-Methoxyisobutyrophenone and Related Analogs as Intermediates in the Synthesis of Compounds with Potential Biological Effects (e.g., anti-Vibrio cholerae agents)
While p-methoxyisobutyrophenone is a structural analog of this compound, specific studies detailing its role as an intermediate in the synthesis of anti-Vibrio cholerae agents are not extensively documented in the available scientific literature. Vibrio cholerae is the bacterium responsible for cholera, a severe diarrheal disease. The search for new treatments is driven by the rise of antibiotic-resistant strains. frontiersin.org
Research into new anti-Vibrio cholerae agents is an active field. Scientists are exploring a wide range of natural and synthetic compounds to identify new therapeutic options. nih.govmdpi.com Strategies include targeting the cholera toxin itself or inhibiting bacterial growth and biofilm formation. nih.govfrontiersin.org Natural products, such as those from spices and plants, have been investigated for their ability to inhibit the virulence of V. cholerae. nih.gov While the direct use of p-methoxyisobutyrophenone as a precursor for anti-Vibrio cholerae drugs is not established, the isobutyrophenone (B147066) framework itself is a versatile scaffold. The exploration of isobutyrophenone derivatives represents a potential avenue for future research in the development of novel antibacterial agents, including those targeting Vibrio cholerae.
Studies on the Structure-Activity Relationships of Derivatives Utilizing the Isobutyrophenone Framework in Academic Research.
The isobutyrophenone framework has been the subject of numerous structure-activity relationship (SAR) studies in academic research, particularly in the development of new antifungal agents. These studies systematically modify the isobutyrophenone core to understand how different chemical groups affect the compound's biological activity.
One area of focus has been the development of isobutyrophenone derivatives as potential inhibitors of class-II fructose-1,6-bisphosphate aldolase (B8822740) (Fba), an essential enzyme in many fungal pathogens. Current time information in Bangalore, IN.nih.gov By synthesizing and testing a series of these derivatives, researchers have been able to identify key structural features that enhance antifungal activity. Current time information in Bangalore, IN.nih.gov
For example, a study on 2,4-dihydroxy-5-methyl isobutyrophenone derivatives found that certain modifications led to broad-spectrum antifungal activity against several plant fungal pathogens. nih.gov Another study on isobutyrophenone derivatives highlighted that the introduction of a bromo group on the phenyl ring or the esterification of a hydroxyl group with a chloroacetyl group significantly increased the antifungal activity and the range of fungi it was effective against. Current time information in Bangalore, IN.
The findings from these SAR studies are crucial for the rational design of more potent and selective antifungal compounds.
Table 1: Antifungal Activity of Selected Isobutyrophenone Derivatives
| Compound | Modification on Isobutyrophenone Core | Target Fungi | Activity (EC50 µg/mL) | Reference |
|---|---|---|---|---|
| 12b | 2-bromo-3-hydroxy-4-isobutyryl-6-methylphenyl 2-chloroacetate | 7 tested fungal pathogens | 1.22 - 39.94 | Current time information in Bangalore, IN. |
| 5g | 2,4-dihydroxy-5-methyl isobutyrophenone derivative | Magnaporthe grisea | Ki = 14.27 µM (Fba inhibition) | nih.gov |
| 5e | 2,4-dihydroxy-5-methyl isobutyrophenone derivative | Magnaporthe grisea | Ki = 15.12 µM (Fba inhibition) | nih.gov |
Table 2: Structure-Activity Relationship (SAR) Insights for Isobutyrophenone Derivatives
| Structural Feature | Effect on Antifungal Activity | Reference |
|---|---|---|
| Bromo group at position 3 or 5 of the phenyl ring | Substantially increased antifungal activity and spectrum | Current time information in Bangalore, IN. |
| Esterification of 4-hydroxy with a chloroacetyl group | Substantially increased antifungal activity and spectrum | Current time information in Bangalore, IN. |
| Electron-drawing ability and position of substituents | Significant impact on biological activities | nih.gov |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
